molecular formula C11H7BrFNO3 B6236715 3-(3-bromo-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid CAS No. 1408652-31-2

3-(3-bromo-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B6236715
CAS No.: 1408652-31-2
M. Wt: 300.08 g/mol
InChI Key: JJIDIIKHFNDYIN-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of oxazole carboxylic acids. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Bromine and Fluorine Atoms: The bromine and fluorine atoms are introduced onto the phenyl ring through halogenation reactions. This can be achieved using reagents like bromine and fluorine gas or their respective compounds.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring and the carboxylic acid group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(3-Bromo-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The oxazole ring and carboxylic acid group also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluorophenylboronic acid
  • 4-Bromo-3-fluorophenylboronic acid
  • 4-Fluorophenylboronic acid

Uniqueness

3-(3-Bromo-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is unique due to the combination of the oxazole ring, bromine, and fluorine atoms, and the carboxylic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications.

Properties

CAS No.

1408652-31-2

Molecular Formula

C11H7BrFNO3

Molecular Weight

300.08 g/mol

IUPAC Name

3-(3-bromo-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7BrFNO3/c1-5-9(11(15)16)10(14-17-5)6-2-3-8(13)7(12)4-6/h2-4H,1H3,(H,15,16)

InChI Key

JJIDIIKHFNDYIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=C(C=C2)F)Br)C(=O)O

Purity

95

Origin of Product

United States

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